molecular formula C9H9FN2O2 B11111239 N-(3-fluorophenyl)-N'-methylethanediamide

N-(3-fluorophenyl)-N'-methylethanediamide

Cat. No.: B11111239
M. Wt: 196.18 g/mol
InChI Key: KDHPYJKJFKNSAQ-UHFFFAOYSA-N
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Description

N-(3-Fluorophenyl)-N-methylethanediamide: is an organic compound characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to an ethanediamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Fluorophenyl)-N-methylethanediamide typically involves the reaction of 3-fluoroaniline with N-methyl-ethanediamide under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Commonly used solvents include ethanol or methanol, and the reaction is often conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of N-(3-Fluorophenyl)-N-methylethanediamide may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can enhance the reproducibility and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-Fluorophenyl)-N-methylethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted phenyl derivatives.

Scientific Research Applications

N-(3-Fluorophenyl)-N-methylethanediamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound’s unique properties make it suitable for the development of advanced materials, including polymers and coatings.

    Biological Studies: It can be used as a probe to study biological processes and interactions at the molecular level.

    Industrial Applications: The compound is also utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism by which N-(3-Fluorophenyl)-N-methylethanediamide exerts its effects involves interactions with specific molecular targets. The fluorine atom on the phenyl ring can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. Additionally, the ethanediamide group can participate in hydrogen bonding and other interactions that contribute to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Fluorophenyl)-N-methylacetamide
  • N-(3-Fluorophenyl)-N-methylpropionamide
  • N-(3-Fluorophenyl)-N-methylbutyramide

Uniqueness

N-(3-Fluorophenyl)-N-methylethanediamide is unique due to the presence of the ethanediamide group, which imparts distinct chemical and biological properties compared to other similar compounds. The combination of the fluorine atom and the ethanediamide group enhances its potential for various applications, making it a valuable compound in both research and industrial settings.

Properties

Molecular Formula

C9H9FN2O2

Molecular Weight

196.18 g/mol

IUPAC Name

N'-(3-fluorophenyl)-N-methyloxamide

InChI

InChI=1S/C9H9FN2O2/c1-11-8(13)9(14)12-7-4-2-3-6(10)5-7/h2-5H,1H3,(H,11,13)(H,12,14)

InChI Key

KDHPYJKJFKNSAQ-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C(=O)NC1=CC(=CC=C1)F

Origin of Product

United States

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